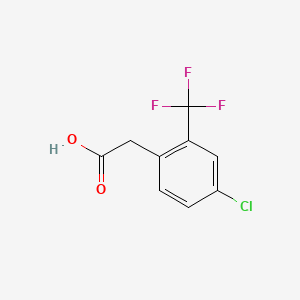
4-Chloro-2-(trifluoromethyl)phenylacetic acid
Übersicht
Beschreibung
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 601513-31-9 . It is a solid-crystal substance stored at ambient temperature .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-(trifluoromethyl)phenylacetic acid” is C9H6ClF3O2 . The InChI Code is 1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) .
Physical And Chemical Properties Analysis
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a solid-crystal substance stored at ambient temperature . The molecular weight is 238.59 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Potential Antithrombotics
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” has been used in the synthesis of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots, which can block blood vessels and cause heart attacks or strokes. The unique properties of this compound make it a valuable component in the development of these life-saving medications.
Lipoxygenase Inhibitors
This compound is also used in the synthesis of lipoxygenase inhibitors . Lipoxygenases are enzymes that are involved in the metabolism of fatty acids and have been linked to inflammatory diseases. Inhibitors of these enzymes can potentially be used to treat conditions such as asthma, arthritis, and cancer.
Synthesis of PPARγ/δ Dual Agonists
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is an intermediate used to synthesize PPARγ/δ dual agonists . PPARγ/δ are proteins that regulate the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Agonists of these proteins have potential therapeutic applications in treating metabolic disorders such as diabetes and obesity.
Preparation of Heterocyclic Xanthine Derivatives
This compound has been used to prepare heterocyclic xanthine derivatives . These derivatives are potent and selective human A2B adenosine receptor antagonists. Adenosine receptors play a crucial role in various physiological processes, including inflammation and neurotransmission. Antagonists of these receptors have potential applications in the treatment of conditions such as Parkinson’s disease, Alzheimer’s disease, and chronic pain.
Development of Fluorine-Containing Drugs
The trifluoromethyl group in “4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a common feature in many FDA-approved drugs . The unique properties of fluorine, such as its small size and high electronegativity, can significantly affect the pharmacokinetics and pharmacodynamics of a drug. Therefore, this compound can be used in the development of new fluorine-containing drugs.
Research in Organo-fluorine Chemistry
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a valuable compound in the field of organo-fluorine chemistry . The incorporation of fluorine in organic molecules can lead to unique behaviors and numerous applications in various fields, including medicine, electronics, agrochemicals, and catalysis.
Safety and Hazards
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is associated with several safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
2-[4-chloro-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSTVTZXWKFMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)phenylacetic acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

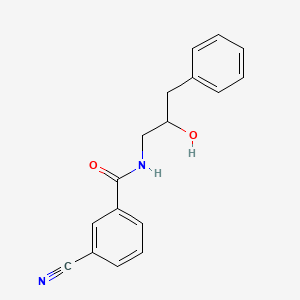
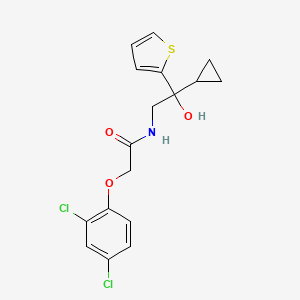
![2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2678317.png)
![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/no-structure.png)

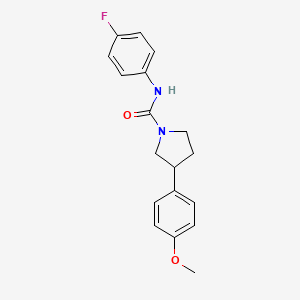
![2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2678324.png)
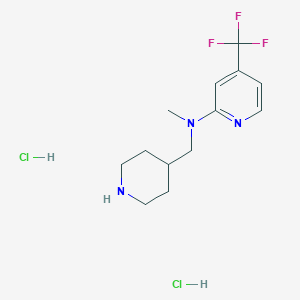
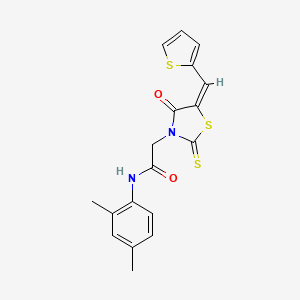

![1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2678331.png)
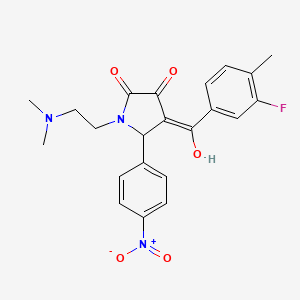
![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2678333.png)
![2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one](/img/structure/B2678337.png)